1-Methyl-4-phenylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDYXAREJWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550938 | |
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100316-65-2 | |
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Activities and Biological Interactions
Receptor Binding and Modulatory Effects
The interaction of 1-methyl-4-phenylpiperidin-4-amine and its related structures with various receptors is a key determinant of their pharmacological effects.
Opioid Receptor Affinity, Specifically µ-Opioid Receptor
The µ-opioid receptor (MOR) is a primary target for many analgesic compounds. nih.gov Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which share a core structure with this compound, has demonstrated their activity as opioid receptor antagonists. nih.gov A crucial structural feature for the binding of amine-based opioids to the µ-opioid receptor is a salt bridge formed between the positively charged amine of the ligand and the negatively charged aspartic acid residue (Asp147) within the receptor's binding pocket. nih.gov
Derivatives of this compound, such as fentanyl and its analogs, exhibit high affinity for the µ-opioid receptor. nih.govscielo.br Molecular docking studies have shown that modifications at the 4-position of the piperidine (B6355638) ring can significantly influence binding affinity. nih.gov For instance, carfentanil, which possesses a methyl ester at this position, displays a greater binding affinity for the µ-opioid receptor than fentanyl. nih.gov The N-phenethyl group also plays a role in binding through aromatic stacking with a histidine residue (His297) in the binding pocket. nih.gov
The following table summarizes the binding affinities of selected opioid compounds for the µ-opioid receptor.
| Compound | Binding Affinity (Ki, nM) |
| Fentanyl | 1.35 nih.gov |
| Carfentanil | 0.22 nih.gov |
| Lofentanil | 0.25 (IC50) bindingdb.org |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Action at Specific Molecular Targets
The mechanisms of action for this compound and its derivatives extend beyond simple receptor binding, involving complex interactions at various molecular targets. Opioid receptors, including the µ-opioid receptor, are G-protein-coupled receptors (GPCRs). nih.govmdpi.com Upon activation, these receptors initiate a signaling cascade that can lead to the hyperpolarization of neurons, affecting neurotransmitter release and producing analgesic effects. mdpi.com
The toxic metabolite of a related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), known as 1-methyl-4-phenylpyridinium (MPP+), induces apoptosis in cerebellar granule neurons. nih.gov This process is mediated by the transferrin receptor-dependent depletion of tetrahydrobiopterin (B1682763) (BH4) and the subsequent production of superoxide (B77818) by neuronal nitric-oxide synthase (nNOS). nih.gov MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to the generation of reactive oxygen species and the inactivation of aconitase. nih.gov This, in turn, stimulates iron uptake and depletes BH4, causing the "uncoupling" of nNOS and an increase in superoxide formation, which ultimately leads to oxidative damage and apoptosis. nih.gov
Therapeutic Potential of this compound Derivatives
The structural scaffold of this compound has served as a template for the development of various therapeutic agents with diverse applications.
Analgesic Development and Potency Enhancement
The quest for potent analgesics has led to extensive modifications of the pethidine (meperidine) structure, a related 4-phenylpiperidine (B165713) derivative. unodc.org Early research established that the N-methyl group was not essential for optimal activity and that substitution with larger groups, such as a phenylethyl group, could enhance analgesic potency. unodc.org
In the development of 4-methoxycarbonyl fentanyl derivatives, it was found that replacing the β-phenyl group at the 1-position of the piperidine ring with certain substituted vinyl groups could maintain or even increase analgesic activity. nih.gov Specifically, compounds like N-[1-(3,4-dimethyl-3-pentenyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline and N-[1-(4-methyl-3-pentenyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline demonstrated higher analgesic activity than 4-methoxycarbonyl fentanyl. nih.gov
Anticancer Activity via Cytotoxic Mechanisms and Apoptosis Induction
Derivatives of this compound have shown promise as anticancer agents by inducing cytotoxicity and apoptosis in various cancer cell lines. nih.govmdpi.com For example, novel hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives have demonstrated better cytotoxicity than their cyclohexanone (B45756) counterparts. nih.gov One such derivative, 3,4,5-trihydroxyphenyl-substituted BAP 5c, effectively promoted apoptosis in HepG2 cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2. nih.gov
Similarly, a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles exhibited cytotoxic activity against liver, breast, and colon cancer cell lines. nih.gov The most potent of these compounds induced morphological features of apoptosis, such as condensed and fragmented nuclei. nih.gov Other research has shown that diorganotin(IV) N-methyl-N-phenethyldithiocarbamate compounds induce cytotoxicity in human erythroleukaemia cells through apoptosis, characterized by cell shrinkage and the formation of apoptotic bodies. ukm.my Furthermore, 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed and synthesized as potent cytotoxic agents that induce apoptosis in cancer cells. nih.gov
The table below highlights the cytotoxic activity of selected N-methyl-4-phenoxypicolinamide derivatives against various cancer cell lines.
| Compound | A549 IC50 (µM) | H460 IC50 (µM) | HT-29 IC50 (µM) |
| 8c | >50 | 4.8 | 3.5 |
| 8d | 7.9 | 3.5 | 4.1 |
| 8e | 3.6 | 1.7 | 3.0 |
| 8j | >50 | 8.8 | 4.8 |
| 8k | 9.9 | 6.5 | 4.2 |
| Sorafenib (Reference) | 6.2 | 6.8 | 7.5 |
This table is interactive. Click on the headers to sort the data. Data sourced from Molecules 2011, 16(6), 5130-5141. mdpi.com
Enzyme Inhibition Studies (e.g., PRMT5, NAPE-PLD, Farnesyltransferase, USP5)
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.
PRMT5: Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme in cancer development, and its inhibition is a promising therapeutic strategy. nih.govnih.gov Researchers have synthesized series of methylpiperazinyl derivatives as novel PRMT5 inhibitors. nih.gov One such compound, 43g, demonstrated antitumor activity across multiple cancer cell lines and selectively inhibited PRMT5. nih.gov
NAPE-PLD: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.govescholarship.orgnih.govrsc.org The first small-molecule inhibitor of NAPE-PLD identified was a quinazoline (B50416) sulfonamide derivative. nih.govrsc.org Subsequent research led to the discovery of LEI-401, a potent and brain-active NAPE-PLD inhibitor, developed through the optimization of hit compounds from a high-throughput screening campaign. nih.gov
Farnesyltransferase: Farnesyltransferase inhibitors are a class of anticancer drugs that block the activation of proteins like Ras, which are crucial for cell growth. nih.govresearchgate.netnih.gov While preclinical models showed great promise, the clinical activity of these inhibitors was less than anticipated. nih.gov
USP5: Ubiquitin-specific protease 5 (USP5) is a deubiquitinase involved in processes like DNA damage repair and oncogenesis. nih.govnih.gov Structural modification of an initial inhibitor, USP5-IN-1, led to the development of derivatives with enhanced cell membrane penetration and inhibitory activity against USP5. nih.gov These derivatives induced cell cycle arrest, apoptosis, and ferroptosis in cholangiocarcinoma cells. nih.gov Other research has led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, showing promise for anticancer therapies. researchgate.netthebiogrid.org
Broader Biological Activities of Piperidine Class Compounds (e.g., Anti-inflammatory, Antipsychotic, Antihistaminic)
The piperidine ring is a fundamental structural motif found in a vast array of pharmaceuticals and naturally occurring alkaloids. encyclopedia.pub Its prevalence is a testament to its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov Piperidine derivatives have been developed and investigated for numerous therapeutic applications, including as anti-inflammatory, antipsychotic, and antihistaminic agents. ijnrd.org
Anti-inflammatory Activity:
Piperidine derivatives have demonstrated significant potential in modulating inflammatory pathways. Some have been established as potent orally active anti-inflammatory compounds. amazonaws.com For instance, piperine (B192125), an alkaloid from black pepper containing a piperidine moiety, has been shown to act on early acute and chronic granulative changes in inflammatory processes. jst.go.jp Studies on piperidine-2,4,6-trione and oxazine-2,4-dione derivatives revealed that the introduction of specific substituents, such as N-cyclohexylcarboxamide, could enhance anti-inflammatory activity. nih.gov Similarly, research on piperlotine-like compounds, which are α,β-unsaturated amides derived from piperidine, found that certain derivatives exhibited excellent in vivo anti-inflammatory activity in mice, with some being comparable or even more potent than the standard drug indomethacin. scielo.org.mx The mechanism for some piperidine compounds may involve the stimulation of the pituitary-adrenal axis. jst.go.jp
Interactive Data Table: Anti-inflammatory Activity of Piperidine Derivatives
| Compound/Derivative Class | Finding | Reference |
|---|---|---|
| Piperine | Acts on acute and chronic inflammation; partially acts via pituitary-adrenal axis stimulation. | jst.go.jp |
| Piperidine-2,4,6-trione derivatives | Introduction of an N-cyclohexylcarboxamide substituent increased anti-inflammatory activity. | nih.gov |
| Piperlotine-like compounds (e.g., trifluoromethyl derivative 6) | Exhibited potent anti-inflammatory activity, comparable to indomethacin, in mouse models. | scielo.org.mx |
| 4-Hydroxy-4-phenyl piperidine derivatives | Showed significant interaction with the protease enzyme trypsin, suggesting potential for controlling inflammation. | amazonaws.com |
Antipsychotic Activity:
The piperidine scaffold is a key component in many antipsychotic drugs. nih.gov These compounds often exert their effects by acting as antagonists at dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in the pathophysiology of disorders like schizophrenia. nih.govtandfonline.com For example, phenothiazine (B1677639) antipsychotics incorporating a piperidine structure are used to treat conditions such as schizophrenia and organic brain disorders. drugbank.com
Research into novel piperidine derivatives has focused on creating compounds with improved side-effect profiles. One area of investigation involves sigma receptor ligands. nih.gov Disubstituted piperidine ligands have been developed that show high affinity for sigma receptors with little to no affinity for dopamine D2 receptors, which may reduce the risk of extrapyramidal side effects. nih.gov The selectivity for sigma sites over dopamine or serotonin receptors is influenced by the chemical nature and spatial orientation of the substituents on the piperidine nitrogen. nih.gov Furthermore, some spiropiperidine derivatives have been identified as potent opioid receptor ligands, but replacing certain substituents can shift their activity towards antipsychotic effects by favoring antagonism at dopamine D2-like receptors. wikipedia.org
Interactive Data Table: Antipsychotic Activity of Piperidine Derivatives
| Compound/Derivative Class | Mechanism/Target | Key Finding | Reference |
|---|---|---|---|
| Phenothiazines with Piperidine Structure | Dopamine and Serotonin Receptors | Used to treat schizophrenia and other psychiatric conditions. | drugbank.com |
| Disubstituted Piperidine Ligands | Sigma Receptors | Act as potential antipsychotics with reduced affinity for D2 receptors, potentially lowering side effects. | nih.gov |
| Piperazine (B1678402)/Piperidine-based compounds | Dopamine D2 and 5-HT2 Receptors | Developed as potent antagonists for both receptor subtypes for the treatment of psychosis. | tandfonline.com |
| Spiropiperidine Derivatives | Dopamine D2-like Receptors | Substitution patterns can shift activity from opioid to antipsychotic by favoring D2 receptor antagonism. | wikipedia.org |
Antihistaminic Activity:
Piperidine derivatives are prominent in the class of H1-receptor antagonists, commonly known as antihistamines. ijnrd.org They are used to treat allergic conditions such as allergic rhinitis. nih.govepo.org Fexofenadine and terfenadine (B1681261) are well-known examples of piperidine-containing antihistamines. ijnrd.orggoogle.com
The development of new antihistamines has focused on creating compounds with high potency and a long duration of action, while minimizing central nervous system effects like sedation. acs.org Research has shown that substituting a xanthinyl moiety onto piperidinyl derivatives can yield potent H1-antagonist activity without undesirable antidopaminergic effects. nih.gov For example, the compound 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051) was identified as a potent, orally active H1-antagonist. nih.govacs.org Studies on 2-substituted derivatives of antihistamines like Bamipine and Diphenylpyraline confirmed their strong H1-receptor antagonist properties. nih.gov
Interactive Data Table: Antihistaminic Activity of Piperidine Derivatives
| Compound/Derivative Class | Target | Key Finding | Reference |
|---|---|---|---|
| Xanthinyl-substituted Piperidinyl Derivatives | H1-Receptors | Potent H1-antagonist activity without antidopaminergic effects. | nih.gov |
| WY-49051 | H1-Receptors | Identified as a potent, orally active H1-antagonist with a long duration of action. | nih.govacs.org |
| 2-Substituted Bamipine/Diphenylpyraline Derivatives | H1-Receptors | Confirmed as strong H1-receptor antagonists. | nih.gov |
| Fexofenadine/Terfenadine | H1-Receptors | Well-established antihistaminic agents. | ijnrd.orggoogle.com |
Antileishmanial Activity of Substituted Analogues
Leishmaniasis is a parasitic disease for which new, effective, and safer treatments are needed. nih.govmdpi.com Research has explored various heterocyclic compounds, including substituted analogues related to the 4-aminopiperidine (B84694) structure, for their potential antileishmanial activity.
One study investigated a series of 4-aminoquinaldine (B107616) derivatives and found several compounds that demonstrated potent activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov Compounds PP-9 and PP-10 were particularly effective inhibitors of L. donovani promastigotes in culture, with IC₅₀ values of 0.50 and 0.47 μM, respectively. nih.gov Further in vivo testing in infected mice showed that these compounds could significantly reduce the parasitic load when administered orally. nih.gov The mechanism of action for compound PP-10 was suggested to involve the induction of programmed cell death in the parasite, characterized by increased reactive oxygen species (ROS) generation and DNA fragmentation. nih.gov
Another line of research focused on 5-(nitroheteroaryl)-1,3,4-thiadiazole derivatives bearing different amine substituents. nih.gov A comparison was made between compounds with a cyclic piperidin-4-ol amine and those with a linear amino alcohol. The study found that new synthetic compounds containing the piperidin-4-ol moiety (compounds 5a-b) showed moderate in vitro activity against Leishmania major promastigotes, with IC₅₀ values of 68.9 and 27 μM, respectively. nih.gov However, these cyclic analogues were less potent than their linear counterparts, indicating that the nature of the amine substitution is critical for activity. nih.gov
Interactive Data Table: Antileishmanial Activity of Substituted Analogues
| Compound Series | Target Organism | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| 4-Aminoquinaldine Analogues (PP-9, PP-10) | L. donovani | Potent inhibitors of promastigotes; effective orally in vivo; induce programmed cell death. | 0.50 μM (PP-9), 0.47 μM (PP-10) | nih.gov |
| 5-(Nitroheteroaryl)-1,3,4-thiadiazoles with Piperidin-4-ol (5a, 5b) | L. major | Moderate in vitro activity against promastigotes; less potent than linear amine analogues. | 68.9 μM (5a), 27 μM (5b) | nih.gov |
Neuroprotective Effects of Related Compounds
Compounds containing the piperidine nucleus have been extensively studied for their potential neuroprotective effects, particularly in the context of age-related neurological disorders. aginganddisease.org The natural alkaloid piperine, which features a piperidine ring, has been a significant focus of this research.
Studies have shown that piperine can exert protective effects on dopaminergic neurons in animal models of Parkinson's disease. nih.gov In a mouse model using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), piperine treatment attenuated motor coordination deficits and cognitive impairment. nih.gov The proposed mechanisms for this neuroprotection are multifaceted, including antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.gov Specifically, piperine was found to reduce oxidative stress, decrease the number of activated microglia (a marker of neuroinflammation), and maintain the balance of Bcl-2/Bax proteins, which are crucial regulators of apoptosis. nih.gov
Other piperine analogues have also shown promise. In models of Alzheimer's disease, piperine and its derivatives have demonstrated the ability to reduce oxidative stress, cholinergic damage, and neuroinflammation. aginganddisease.org Amide alkaloids from black pepper, which also contain the piperidine structure, have been shown to improve cell viability in the presence of neurotoxins. aginganddisease.org The neuroprotective activity of some piperidine compounds is attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, as well as their capacity to inhibit the aggregation of amyloid-beta protein, a key pathological feature of Alzheimer's disease. encyclopedia.pubaginganddisease.org
Interactive Data Table: Neuroprotective Effects of Related Piperidine Compounds
| Compound | Model/Condition | Mechanism of Action | Effect | Reference |
|---|---|---|---|---|
| Piperine | MPTP-induced Parkinson's Disease (mouse model) | Antioxidant, anti-inflammatory, anti-apoptotic (maintains Bcl-2/Bax balance). | Attenuated motor and cognitive deficits; protected dopaminergic neurons. | nih.gov |
| Piperine Analogues | Alzheimer's Disease (rat model) | Reduces oxidative stress, cholinergic damage, neuroinflammation. | Therapeutic effects against cognitive impairment. | aginganddisease.org |
| Indolylpiperidine Analogues (e.g., Donepezil) | Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). | Used for Alzheimer's therapy. | encyclopedia.pub |
| Amide Alkaloids from Black Pepper | Neurotoxin-induced cell damage | Not fully specified. | Improved cell viability. | aginganddisease.org |
Structure Activity Relationship Sar Studies
Impact of Piperidine (B6355638) Ring Substitution on Biological Profile
Modifications to the piperidine ring of the 1-methyl-4-phenylpiperidine (B1593372) scaffold have a profound effect on the biological activity and selectivity of these compounds. Research has shown that the position, type, and stereochemistry of substituents are critical determinants of pharmacological outcomes.
For instance, in the context of monoamine oxidase (MAO) inhibition, the substitution pattern on the piperidine ring is crucial. Studies on related piperidine derivatives have indicated that a 4-methyl-substituted piperidine ring can lead to high inhibitory activity for MAO-B. nih.gov Furthermore, the position of substitution is a key factor; para-substitution on the piperidine ring is generally preferred over meta-substitution, and the addition of a hydroxyl group has been found to enhance the MAO inhibitory effect. nih.gov
In the realm of opioid receptor ligands, substitutions at the 3-position of the piperidine ring have been extensively studied. The introduction of a methyl group at the 3-position creates diastereomers that exhibit different potencies and activities. For example, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, compounds possessing both a 3- and 4-methyl substituent were identified as more potent opioid receptor antagonists than their analogues without the 3-methyl group. acs.org The stereochemistry of these substitutions is also vital, as alkyl groups substituted on the pro-4S enantiotopic edge of the piperidine ring tend to produce more potent enantiomers compared to those on the pro-4R edge. nih.gov
The introduction of alkyl groups at the 3-position can significantly influence the conformational preference of the 4-phenyl group, which in turn affects the biological activity. A 3-methyl group in the beta configuration can destabilize phenyl axial conformers due to steric hindrance. nih.gov
| Ring Position | Substituent | Impact on Biological Profile | Reference |
| C-3 | Methyl (cis/trans) | Influences opioid receptor binding; can increase antagonist potency. | acs.org |
| C-3, C-5 | Alkyl | Substitution on the pro-4S edge leads to higher potency enantiomers. | nih.gov |
| C-4 | Methyl | Can enhance MAO-B inhibitory activity. | nih.gov |
| C-4 | Hydroxyl | Increases MAO inhibitory effect. | nih.gov |
Influence of Phenyl and N-Methyl Group Modifications on Receptor Binding and Pharmacokinetics
Alterations to the N-methyl and 4-phenyl groups are fundamental strategies for modulating the potency, selectivity, and pharmacokinetic properties of 4-phenylpiperidine (B165713) derivatives.
N-Methyl Group Modification: The N-substituent plays a critical role in determining the interaction with various receptors. For opioid receptor ligands, replacing the N-methyl group with larger substituents, such as an N-phenylpropyl group, has been shown to dramatically increase antagonist potency at mu and kappa opioid receptors. acs.org This modification can convert a compound with mixed agonist-antagonist properties into a pure antagonist. The size and nature of the N-substituent are key for defining the pharmacological profile. For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines demonstrated that N-phenylpropyl analogues were significantly more potent antagonists than their N-methyl counterparts. acs.org
Phenyl Group Modification: Substitutions on the 4-phenyl ring have been a major focus of optimization efforts. Quantitative structure-activity relationship (QSAR) studies on aromatic esters of 1-methyl-4-piperidinol revealed specific patterns for optimal analgesic activity. nih.gov Key findings include:
Ortho-substitution: Substituents at the ortho position of the phenyl ring generally lead to a decrease in potency, likely due to steric hindrance. nih.gov
Meta-substitution: Increased lipophilicity at the meta position (pi meta) enhances potency. nih.gov
Para-substitution: The width of substituents at the para position can negatively correlate with potency. nih.gov
Hydrogen Bonding: The ability of a substituent to act as a hydrogen-bond acceptor enhances analgesic potency. nih.gov
In other applications, such as the development of inhibitors for the Hepatitis C Virus (HCV), modifications to the phenyl ring have been shown to improve both potency and metabolic stability. For example, the introduction of a p-methyl group on the phenyl ring of a 4-aminopiperidine (B84694) scaffold resulted in a derivative with an EC50 of 75 nM, approximately 30-fold more potent than the initial hit, and a significantly improved metabolic half-life. nih.gov
| Moiety | Modification | Impact on Receptor Binding/Pharmacokinetics | Reference |
| N-Methyl | Replacement with N-phenylpropyl | Greatly increased opioid antagonist potency. | acs.org |
| Phenyl (ortho) | Substitution | Decreased analgesic potency. | nih.gov |
| Phenyl (meta) | Lipophilic substituents | Enhanced analgesic potency. | nih.gov |
| Phenyl (para) | p-methyl | Increased anti-HCV potency and metabolic stability. | nih.gov |
Stereochemical Considerations in Pharmacological Efficacy and Potency
Stereochemistry is a paramount factor governing the efficacy and potency of 1-methyl-4-phenylpiperidin-4-amine derivatives. The three-dimensional arrangement of atoms dictates how the molecule fits into and interacts with the chiral environment of a biological receptor.
The presence of chiral centers, often at the C-3 and C-4 positions of the piperidine ring, gives rise to enantiomers and diastereomers with distinct pharmacological properties. For example, in studies of alpha-promedol, an axial phenyl analogue, the (+)-(2R,4S,5S) enantiomer was found to be 20 times more potent than morphine, whereas its enantiomer, (-)-(2S,4R,5R), was inactive. nih.gov This stark difference underscores the stereoselectivity of the opioid receptor.
Similarly, research on beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine enantiomers demonstrated that the (-)-(2S,4R) isomer is approximately ten times more potent as an analgesic than its (+)-(2R,4S) enantiomer. nih.gov This difference is attributed to the ability of opioid receptors to distinguish between the enantiotopic edges of the piperidine ring. nih.gov
The absolute configuration of substituents on the piperidine ring dictates the molecule's interaction with the receptor. It has been consistently observed that substitution of an alkyl group on the pro-4S enantiotopic edge of the piperidine ring results in enantiomers with greater potency compared to those substituted at the equivalent position on the pro-4R edge. nih.gov This suggests that the C(3)-C(4)-C(5) portion of the piperidine ring and its substituents at C-4 are situated in a specific and chiral receptor environment. nih.gov
The stereochemistry of metabolites can also determine their biological effectiveness. For instance, the S-enantiomers of the phase-1 metabolites of mephedrone (B570743) (a related cathinone) are several times more potent at the serotonin (B10506) transporter (SERT) than the corresponding R-enantiomers. nih.gov
Correlation between Conformational Restriction and Biological Activity
The biological activity of 4-phenylpiperidine derivatives is not only dependent on their constitution and configuration but also on their preferred conformation in solution. The flexibility of the piperidine ring allows it to adopt different conformations, such as chair, boat, and twist-boat, with the chair form being the most stable. The orientation of the 4-phenyl group, either axial or equatorial, is a critical determinant of pharmacological activity.
Computational and experimental studies have shown that potent opioid agonists among 4-alkyl-4-arylpiperidine derivatives exhibit a preference for an axial orientation of the 4-aryl group in their protonated, receptor-bound state. nih.gov This axial conformation is thought to mimic the orientation of the phenyl group in rigid opioids of the benzomorphan (B1203429) class. nih.gov Conversely, compounds that show a preference for an equatorial 4-aryl chair conformation often exhibit antagonist properties. nih.gov
For certain analgesics like ketobemidone and meperidine, while the phenyl equatorial conformation is preferred in the ground state, the phenyl axial conformer is only slightly higher in energy. nih.gov It has been proposed that these phenyl axial conformers are responsible for the potency-enhancing effect of a meta-hydroxy group on the phenyl ring. nih.gov
Increasing the conformational rigidity of a molecule can also enhance its biological activity. By reducing the conformational flexibility, the molecule may be "locked" into its bioactive conformation, leading to a more favorable interaction with the receptor. This principle has been observed in inhibitors of human equilibrative nucleoside transporters, where decreased conformational flexibility was hypothesized to allow for better burial of phenyl and methyl groups into hydrophobic pockets within the active site, thereby increasing potency. frontiersin.org
| Conformational Feature | Associated Biological Activity | Class of Compound | Reference |
| Axial 4-Aryl Chair | Potent Agonism | Opioid Ligands | nih.gov |
| Equatorial 4-Aryl Chair | Antagonist Properties | Opioid Ligands | nih.gov |
| Phenyl Axial Conformer | Potency Enhancement (with m-OH) | Ketobemidone, Meperidine | nih.gov |
| Decreased Flexibility | Increased Potency | ENT1 Inhibitors | frontiersin.org |
Rational Design Principles for Derivative Optimization
The optimization of this compound derivatives into compounds with improved potency, selectivity, and pharmacokinetic profiles is guided by several rational design principles derived from extensive SAR studies.
One key principle is the strategic modification of specific molecular regions identified as metabolic hotspots to enhance stability. For example, in the development of 4-aminopiperidine-based HCV inhibitors, metabolite identification studies revealed a primary metabolic site. nih.gov By introducing modifications at this position, such as an isopropyl moiety, the metabolic half-life was increased approximately tenfold. nih.gov
Another principle involves leveraging QSAR findings to guide substitutions. Based on the understanding that meta-lipophilicity and hydrogen-bond accepting capabilities on the phenyl ring enhance analgesic potency, while ortho-substituents are detrimental, new analogues can be designed with a higher probability of success. nih.gov
The principle of bioisosteric replacement is also frequently employed. For instance, replacing an ether linkage with a thioether linkage was explored in a series of inhibitors of a mycobacterial enzyme. nih.gov While the naphthalene (B1677914) analogues retained similar potency, the phenyl analogues showed a strong preference for the sulfur linkage, demonstrating that subtle electronic and geometric changes can have significant impacts. nih.gov
Computational and Theoretical Chemistry
Molecular Modeling and Docking Studies for Target Interactions
Molecular modeling and docking studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. In the context of 1-Methyl-4-phenylpiperidin-4-amine, these studies would be instrumental in identifying potential biological targets and elucidating the structural basis of its activity.
While specific molecular docking studies for this compound are not extensively reported in publicly available literature, the general methodology would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. A library of potential biological targets (receptors) would be prepared, often from crystallographic or cryo-electron microscopy data.
Docking Simulation: Using specialized software, the ligand is "docked" into the binding site of the receptor in various possible orientations and conformations.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding modes are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For a compound like this compound, which shares structural similarities with various neuroactive compounds, potential targets for docking studies could include a range of receptors and enzymes in the central nervous system. The results of such studies would provide hypotheses about its mechanism of action and guide the design of derivatives with improved potency and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of a molecule. These calculations can determine a wide range of properties, including molecular orbital energies, charge distribution, and the energies of transition states.
For this compound, quantum chemical calculations could reveal:
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and shape of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the surface of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is critical for understanding non-covalent interactions with biological targets.
Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.
Prediction of Pharmacokinetic and Pharmacodynamic Parameters
Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are key components of pharmacokinetics. For this compound, several important parameters can be estimated using computational models based on its structure. These predictions are vital for assessing its potential as a therapeutic agent.
| Property | Predicted Value | Significance in Pharmacokinetics |
|---|---|---|
| Molecular Weight | 190.28 g/mol nih.gov | Influences diffusion and absorption; lower molecular weight is generally favored for oral bioavailability. |
| XLogP3-AA | 2.5 nih.gov | A measure of lipophilicity, which affects membrane permeability and distribution. A value in this range suggests good absorption potential. |
| Hydrogen Bond Donor Count | 1 nih.gov | Affects solubility and membrane permeability. A low count is generally favorable for crossing biological membranes. |
| Hydrogen Bond Acceptor Count | 2 | Influences solubility and binding to biological targets. |
| Rotatable Bond Count | 2 | A measure of molecular flexibility, which can impact binding affinity and bioavailability. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų nih.gov | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is associated with better CNS penetration. |
These computationally derived parameters suggest that this compound possesses physicochemical properties that are generally favorable for a centrally acting agent. However, these are predictions and would require experimental validation.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This is particularly important for flexible molecules like this compound, which contains a piperidine (B6355638) ring and a rotatable bond connecting the phenyl group.
A thorough conformational analysis of this compound would involve:
Systematic or Stochastic Search: Exploring the potential energy surface of the molecule to find all low-energy conformations.
Energy Calculations: Using quantum mechanics or molecular mechanics to calculate the relative energies of the identified conformers.
Energy Landscape Mapping: Visualizing the relationship between the conformations and their energies, which can reveal the most populated conformations at a given temperature.
Analytical Characterization and Method Development
Spectroscopic Techniques for Structural Elucidationnih.govnih.gov
Structural elucidation is accomplished by using various spectroscopic methods that probe the molecular structure in different ways, providing complementary pieces of evidence to confirm the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For 1-Methyl-4-phenylpiperidin-4-amine, both ¹H NMR and ¹³C NMR are employed.
¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the aromatic protons on the phenyl ring, the aliphatic protons of the piperidine (B6355638) ring, the proton on the amine nitrogen (N-H), and the protons of the N-methyl group.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov The spectrum of this compound is expected to show signals corresponding to the aromatic carbons of the phenyl group, the aliphatic carbons within the piperidine ring, and the characteristic signal for the N-methyl carbon. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 110 - 130 |
| Piperidine C-N (adjacent to N-CH₃) | 50 - 60 |
| Piperidine C-N (adjacent to amine) | 45 - 55 |
| Piperidine C-C | 30 - 40 |
Note: These are generalized predicted ranges. Actual values can be influenced by the solvent and experimental conditions. organicchemistrydata.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound, which can be measured using techniques such as a KBr pellet, would display characteristic absorption bands. nih.gov
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2800 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Data derived from typical functional group regions and spectra of related compounds like N-Phenyl-4-piperidinamine. nist.gov
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. nih.gov
Mass Spectrometry (MS) : Standard MS provides the nominal molecular weight of the compound. For this compound (C₁₂H₁₈N₂), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of approximately 190.3 g/mol . nih.gov The fragmentation pattern, often generated using electron ionization (EI), provides structural information. nih.govunodc.org
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule. The calculated exact mass for C₁₂H₁₈N₂ is 190.146998583 Da, and HRMS would be used to verify this value experimentally. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or degradation products, thereby allowing for its purity to be accurately assessed.
Liquid chromatography-mass spectrometry (LCMS) is a highly sensitive and specific technique used for the separation, identification, and quantification of compounds in a mixture. Method development for related piperazine (B1678402) compounds often involves a reversed-phase column and a mass spectrometer for detection. mdpi.commdpi.com
A typical LCMS method for analyzing this compound would involve:
Separation : A reversed-phase HPLC column (e.g., C18) is commonly used. nih.gov
Mobile Phase : A gradient elution with a mixture of an aqueous phase (like water with formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile) is employed to separate the analyte from impurities. nih.govnih.gov
Detection : A mass spectrometer, often a triple quadrupole (QQQ), detects the compound. mdpi.com For high sensitivity and selectivity, Multiple Reaction Monitoring (MRM) mode is frequently used, where specific precursor-to-product ion transitions are monitored. nih.gov
Table 3: General Parameters for an LCMS Purity Assessment Method
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) mdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate mdpi.comnih.gov |
| Mobile Phase B | Methanol or Acetonitrile mdpi.com |
| Flow Rate | 0.2 - 0.4 mL/min |
| Detection | ESI⁺ Triple Quadrupole Mass Spectrometer (QQQ-MS) mdpi.com |
Gas chromatography coupled with a quadrupole time-of-flight mass spectrometer (GC-QTOF) is another powerful technique for the analysis of thermally stable and volatile compounds. It combines the high-resolution separation capabilities of GC with the high-resolution mass accuracy of a QTOF analyzer.
The process involves injecting the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. An electron ionization (EI) source is typically used to fragment the molecules. unodc.org The QTOF analyzer then provides high-resolution mass data for both the molecular ion and its fragments, allowing for confident identification of the compound and characterization of unknown impurities based on their accurate mass.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-benzyl-N-phenylpiperidin-4-amine |
| 1-methyl-4-nitroso-piperazine (MNP) |
| 1-methyl-4-phenylpyridinium (MPP+) |
| 1-Methylpiperidin-4-amine |
Advanced Characterization Methods for Stereochemical Analysis (e.g., X-ray Crystallography)
The definitive three-dimensional structure and stereochemistry of piperidine derivatives are crucial for understanding their chemical behavior and interactions. While this compound itself lacks a chiral center, its conformational isomers and the spatial arrangement of its substituents are key characteristics. X-ray crystallography stands as a principal technique for the unambiguous determination of molecular geometry in the solid state.
Although specific crystallographic data for this compound is not widely published, analysis of closely related structures provides a robust framework for understanding its likely conformation. For instance, single-crystal X-ray diffraction studies on derivatives of 4-aminopiperidine (B84694) reveal critical structural details. A study on 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (B124793), a derivative of 4-amino-N-benzylpiperidine, confirmed its molecular structure and stereochemistry. researchgate.net Such analyses typically show the piperidine ring adopting a stable chair conformation, which minimizes steric strain. In this conformation, bulky substituents on the ring generally prefer the equatorial position to reduce unfavorable 1,3-diaxial interactions. For this compound, it is expected that the phenyl group would occupy an equatorial position.
The data obtained from X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. This information is invaluable for computational modeling and for understanding structure-activity relationships within this class of compounds. researchgate.net
Below is a representative table of crystal data for a related 4-aminopiperidine derivative, illustrating the type of information obtained from X-ray crystallography. researchgate.net
Table 1: Representative Crystal Data for a 4-Amino-N-benzylpiperidine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₀H₂₃N₃OS |
| Formula Weight | 353.47 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.857(7) |
| b (Å) | 20.392(16) |
| c (Å) | 11.953(9) |
| β (°) | 100.246(3) |
| Volume (ų) | 2075(3) |
| Z | 4 |
Data from a study on 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea illustrates the detailed structural parameters obtained via X-ray diffraction. researchgate.net
Development of Analytical Standards for Research Applications
The availability of high-purity analytical standards is a prerequisite for the accurate identification and quantification of chemical compounds in research, forensic, and clinical settings. For compounds like this compound, which are precursors or intermediates in the synthesis of more complex molecules, certified reference materials (CRMs) are essential for method validation, calibrator preparation, and ensuring the reliability of analytical results. cerilliant.commarshall.edu
Several government agencies and commercial entities collaborate to develop and distribute analytical standards for controlled substances and their precursors. cerilliant.commarshall.edureginfo.gov The U.S. Centers for Disease Control and Prevention (CDC), for example, has spearheaded the creation of Traceable Opioid Material Kits (TOM Kits). reginfo.govomb.report These kits provide laboratories with a comprehensive collection of reference materials for a wide range of synthetic opioids and their analogs. reginfo.govomb.reportnih.gov
The two primary types of kits available are:
Opioid Certified Reference Material (CRM) Kit: This kit typically includes small, precise quantities (e.g., 1 mg) of the pure compound alongside a corresponding stable isotope-labeled internal standard (e.g., containing ¹³C or ¹⁵N). reginfo.gov These CRMs are manufactured and certified under stringent quality standards (like ISO Guide 34) and are crucial for quantitative analysis using techniques such as mass spectrometry. cerilliant.com
Fentanyl Analog Screening (FAS) Kit: This kit contains a much larger collection of analytical reference materials for various fentanyl analogs, enabling laboratories to develop and validate screening methods and to create extensive in-house spectral libraries. reginfo.govomb.reportnih.gov
While this compound may not be individually listed in all publicly available kit manifests, the established framework for producing and distributing CRMs for fentanyl-related compounds is directly applicable. cerilliant.comnih.gov Researchers and forensic chemists rely on these standards to confidently identify precursors and synthetic impurities, which is critical for both regulatory control and understanding illicit drug markets. marshall.edunews-medical.net
Table 2: Types of Analytical Standards for Synthetic Opioids and Precursors
| Standard Type | Description | Typical Application |
|---|---|---|
| Certified Reference Material (CRM) | A high-purity standard with a certified property value (e.g., concentration), accompanied by an uncertainty value and a statement of metrological traceability. cerilliant.com | Quantitative analysis (e.g., LC-MS, GC-MS), instrument calibration, method validation. |
| Isotope-Labeled Internal Standard | An analog of the target compound where one or more atoms have been replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). reginfo.gov | Used in mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response, improving quantitative accuracy. |
Chemical Attribution Signature (CAS) Analysis for Synthetic Profiling
Chemical Attribution Signature (CAS) analysis is a forensic discipline focused on identifying the "fingerprint" of a chemical sample by profiling its impurities, by-products, and unreacted starting materials. nih.govresearchgate.net This impurity profile can provide significant intelligence on the synthetic pathway used to create the compound, potentially linking different samples to a common origin or manufacturing process. nih.govresearchgate.net
For synthetic opioids and their precursors, including this compound, CAS analysis is a powerful tool for law enforcement and regulatory agencies. nih.gov Several distinct synthetic routes have been identified for producing fentanyl and its analogs, such as the Janssen, Siegfried, and Gupta methods. nih.govresearchgate.net Each of these routes involves different reagents and reaction conditions, leading to the formation of unique sets of impurities. researchgate.net
The process of CAS analysis typically involves:
Sample Analysis: The chemical sample is analyzed using highly sensitive hyphenated analytical techniques, most commonly Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govtandfonline.com
Impurity Identification: The resulting data is meticulously examined to detect and identify trace-level compounds that are not the target molecule. These can include unreacted precursors, reaction intermediates, and by-products from side reactions.
Signature Generation: The collection of identified impurities constitutes the chemical attribution signature. researchgate.net
Route Attribution: By comparing the sample's signature to the known impurity profiles of different synthesis methods, analysts can infer the most likely production route. researchgate.netnih.gov
For example, studies have shown that the presence of the impurity phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) is a reliable indicator that the Gupta synthesis route was used. nih.govresearchgate.net By analyzing a sample of this compound, which can be an intermediate, its specific impurity profile could reveal how it was produced, providing valuable forensic intelligence. nih.gov
Table 3: Common Techniques and Markers in CAS Analysis of Fentanyl-Related Compounds
| Technique | Information Provided | Example Markers |
|---|---|---|
| GC-MS | Separation and identification of volatile and semi-volatile impurities. Extensive spectral libraries aid in identification. researchgate.nettandfonline.com | Unreacted precursors like 4-piperidone (B1582916) or N-phenethyl-4-piperidone (NPP). federalregister.gov |
| LC-HRMS | Separation and identification of a wide range of polar and non-polar impurities with high mass accuracy, enabling confident identification of unknown compounds. nih.govuniroma1.it | Route-specific by-products like phenethyl-4-ANPP (Gupta route marker). nih.gov |
Preclinical Toxicological Assessment and Safety Pharmacology Mechanistic Focus
In Vivo and In Vitro Toxicity Studies of Related Compounds
Preclinical toxicity evaluation, using both live animal (in vivo) and cell-based (in vitro) models, is a standard requirement for the development of new chemical entities. nih.gov For compounds in the 4-phenylpiperidine (B165713) class, a primary concern is the potential for metabolism into toxic species.
In vitro studies are crucial for elucidating specific mechanisms of toxicity. For instance, research on 4-phenylpiperidine and its derivatives has utilized isolated enzyme preparations to study their interaction with monoamine oxidase (MAO). nih.gov A study using the P2 synaptosomal fraction from rat brain corpus striatum investigated the oxidation rates of various 4-phenylpiperidine derivatives. nih.gov It was found that ten out of twelve tested derivatives were oxidized in a MAO-catalyzed reaction at a rate similar to that of the well-established neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), with six of these also exhibiting neurotoxic effects. nih.gov This highlights the critical role of the piperidine (B6355638) ring structure in the potential toxicity of this class of compounds. nih.govmdpi.com
Further analysis revealed that the substitution pattern on the piperidine ring influences which MAO isoform is primarily responsible for metabolism. MAO-B preferentially oxidizes derivatives with substitutions at the 3rd position of the piperidine ring, while MAO-A favors derivatives with substitutions at the 4th position. nih.gov The introduction of bulky substituents at both the 3rd and 4th positions was found to decrease the rate of oxidation. nih.gov
In vivo studies on related compounds, such as 4-phenylpiperidine-2-carboxamide analogues developed as therapeutic agents, have focused on pharmacokinetic profiles and off-target effects to ensure suitability for further pharmacological research. nih.gov These studies underscore the importance of balancing desired efficacy with an acceptable safety profile.
Table 1: In Vitro MAO Oxidation of 4-Phenylpiperidine Derivatives
| Compound Class | Key Findings | Implication | Reference |
| 4-Phenylpiperidine Derivatives | Many derivatives are oxidized by MAO at rates comparable to the neurotoxin MPTP. | Potential for formation of toxic metabolites. | nih.gov |
| Substituted Piperidines | MAO-A preferentially metabolizes 4-substituted derivatives; MAO-B prefers 3-substituted derivatives. | The position of substituents determines the metabolic pathway and potential for toxicity. | nih.gov |
| Piperine (B192125) | Can inhibit drug-metabolizing enzymes like CYP3A4 and P-glycoprotein. | Potential for drug-drug interactions and altered xenobiotic metabolism. | mdpi.com |
Organ-Specific Toxicity Mechanisms (e.g., Pancreatic Toxicity and Insulin Depletion)
While neurotoxicity is a primary concern for many piperidine derivatives, the potential for toxicity in other organs must be considered. There is limited specific information in the literature regarding pancreatic toxicity for 1-methyl-4-phenylpiperidin-4-amine or its immediate analogues. However, studies on other chemical agents illustrate the mechanisms by which pancreatic damage can occur.
For example, certain carcinogens demonstrate cell-type-specific toxicity within the pancreas. nih.gov Azaserine, which induces acinar cell tumors in rats, was found to be most toxic to rat acinar cells in vitro. nih.gov In contrast, streptozocin, known to be toxic to pancreatic islets, inhibited protein synthesis most potently in islets from both rats and hamsters. nih.gov These findings suggest that the specific cellular targets of a compound's toxicity often correlate with its carcinogenic effects. nih.gov
Furthermore, some endocrine-disrupting chemicals (EDCs) are known to induce liver and pancreatic toxicity, often through mechanisms involving mitochondrial dysfunction and oxidative stress. nih.gov Chronic low-dose exposure to polychlorinated biphenyls (PCBs), for instance, led to a significant decrease in mitochondrial function in the liver of rats. nih.gov Although not directly related to the 4-phenylpiperidine structure, these examples highlight plausible mechanisms for organ-specific toxicity that should be investigated for any new chemical entity.
Neurotoxicological Mechanisms of Related Piperidine Metabolites (e.g., Mitochondrial Dysfunction, Oxidative Stress, Apoptosis)
The most significant toxicological concern for many 4-phenylpiperidine derivatives is their potential for neurotoxicity, a risk exemplified by the compound MPTP. wikipedia.org MPTP itself is not toxic but is a lipophilic molecule that can cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized by MAO-B, primarily in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.org
The neurotoxic cascade initiated by MPP+ involves several key mechanisms:
Mitochondrial Dysfunction: MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain. wikipedia.orgnih.gov This inhibition disrupts mitochondrial respiration and the production of ATP, leading to an energy crisis within the cell. nih.govnih.gov
Oxidative Stress: The impairment of the electron transport chain results in the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions. wikipedia.orgnih.gov This leads to a state of oxidative stress, where cellular antioxidant defenses are overwhelmed, causing damage to proteins, lipids, and DNA. nih.govresearchgate.net
Apoptosis: The combination of mitochondrial energy depletion and severe oxidative stress can trigger programmed cell death, or apoptosis. nih.govnih.gov Pro-apoptotic proteins like cytochrome c may be released from damaged mitochondria, activating the caspase cascade that culminates in cellular demise. nih.gov
Dopaminergic neurons in the substantia nigra are particularly vulnerable to MPP+ because their dopamine (B1211576) transporters (DAT) actively take up the toxin from the extracellular space, concentrating it within the neuron. wikipedia.org Studies on other piperidine alkaloids, such as piperine, also point towards interactions with ion channels and antioxidant pathways as part of their broader pharmacological and toxicological profiles. researchgate.netnih.govnih.gov
Table 2: Key Neurotoxicological Mechanisms of MPTP/MPP+
| Mechanism | Description | Consequence | Reference |
| Metabolic Activation | MPTP is converted to MPP+ by MAO-B in the brain. | Formation of the active neurotoxin. | wikipedia.org |
| Mitochondrial Dysfunction | MPP+ inhibits Complex I of the electron transport chain. | ATP depletion and cellular energy failure. | wikipedia.orgnih.gov |
| Oxidative Stress | Increased production of reactive oxygen species (ROS). | Damage to cellular components (lipids, proteins, DNA). | wikipedia.orgnih.gov |
| Apoptosis | Triggering of programmed cell death pathways. | Neuronal death, particularly in dopaminergic neurons. | nih.govnih.gov |
Implications for Drug Development and Research Safety
The potential for MAO-mediated bioactivation to a neurotoxin has significant implications for the development and handling of 4-phenylpiperidine derivatives. Any new compound within this class must be carefully screened for its potential to be a substrate for MAO-A or MAO-B. nih.gov The finding that even compounds used in pharmaceuticals may be oxidized by MAO highlights the need for rigorous preclinical toxicological assessment. nih.gov
In the field of drug discovery, efforts are made to design molecules that minimize these risks. For example, medicinal chemists developing 4-phenylpiperidine-based therapeutic agents aim to optimize structures to reduce off-target interactions and improve pharmacokinetic properties, thereby enhancing the safety profile. nih.gov
Furthermore, the 4-phenylpiperidine scaffold is structurally related to precursors used in the illicit synthesis of potent opioids like fentanyl and its analogues. un.orgfederalregister.gov Chemicals such as 4-anilinopiperidine and 4-piperidone (B1582916) are designated as controlled precursor chemicals because of their use in clandestine fentanyl production. un.orgfederalregister.gov This regulatory scrutiny underscores the dual-use potential of some piperidine derivatives and the overarching safety and security concerns associated with this chemical family. Therefore, strict adherence to safety protocols and regulatory requirements is paramount for any research or development involving these compounds.
Patent Landscape and Intellectual Property in Piperidine Chemistry
Analysis of Existing Patents Pertaining to 1-Methyl-4-phenylpiperidin-4-amine and its Derivatives
The patent landscape for piperidine (B6355638) derivatives is extensive, reflecting their importance as scaffolds in medicinal chemistry. While patents specifically claiming the core structure of this compound are indexed, the broader intellectual property space is more densely populated by patents covering its derivatives and related analogues. These patents often focus on novel substitutions that modulate pharmacological activity, improve safety profiles, or introduce new therapeutic applications.
Early patents in piperidine chemistry, such as those for 1-methyl-4-phenyl-piperidine-4-carboxylic acid and its derivatives, laid the groundwork for subsequent innovations. google.com For instance, patent US2167351A, filed in the late 1930s, described the synthesis of 1-methyl-4-phenyl-piperidine-4-carboxylic acid nitrile, a key intermediate for various piperidine-based compounds. google.com Later developments, exemplified by patent US4179569A, covered N-(4-piperidinyl)-N-phenylamides, showcasing the evolution of claims to encompass specific substitutions on the piperidine ring for analgesic applications. google.com
Analysis of patent databases reveals that intellectual property concerning this compound and its analogues is often categorized under broader classifications of piperidine or piperazine (B1678402) derivatives with specified pharmacological properties. nih.govgoogle.com For example, Russian patent RU2178414C2 covers a wide group of piperazine and piperidine compounds intended for pharmacological use, indicating the strategy of claiming a broad genus of compounds. google.com Similarly, patents like US8697876B2, which details the synthesis of a pyridinoylpiperidine 5-HT1F agonist, protect not just the final compound but also the specific processes for its preparation, including the synthesis of the 1-methylpiperidine-4-carboxylic acid intermediate. google.com
The following table provides a summary of representative patents related to the 1-methyl-4-phenylpiperidine (B1593372) scaffold and its derivatives, illustrating the focus on synthesis methods and specific therapeutic uses.
| Patent Number | Assignee/Inventor | Title/Subject Matter | Key Relevance |
|---|---|---|---|
| US2167351A | O. Eisleb, O. Schaumann / Winthrop Chemical Company | Piperidine compounds and a process of preparing them | Covers the synthesis of 1-methyl-4-phenyl-piperidine-4-carboxylic acid, a foundational precursor. google.com |
| US4179569A | Janssen Pharmaceutica NV | N-(4-piperidinyl)-N-phenylamides | Details derivatives with analgesic properties, demonstrating the patenting of specific functionalized piperidines. google.com |
| RU2178414C2 | Merck Patent GMBH | Derivatives of piperazine and piperidine and method of their synthesis | Claims a broad class of piperidine derivatives for pharmacological use. google.com |
| US8697876B2 | Eli Lilly and Company | Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists | Protects a specific therapeutic agent and its synthetic route involving a 1-methylpiperidine (B42303) intermediate. google.com |
| EP3666757A1 | Karl-Franzens-Universitaet Graz | Process for preparing a piperidin-4-one | Focuses on novel synthetic methods for producing piperidin-4-one scaffolds, which are key starting materials for derivatives. googleapis.com |
Patent Strategies for Novel Piperidine Analogues and Pharmaceutical Applications
Developing and protecting novel piperidine analogues requires sophisticated patent strategies that extend beyond claiming a single molecule. A primary strategy involves filing for broad "Markush" claims, which encompass a genus of related compounds defined by a common core structure and variable substituent groups. This approach can prevent competitors from making minor chemical modifications to circumvent the patent.
Further strategies in pharmaceutical patenting for piperidine analogues include:
Method-of-Use Patents: Claiming the use of a specific compound or a class of compounds for treating a particular disease. This can provide protection even if the compound itself is already known but its therapeutic application is novel.
Process Patents: Protecting the specific synthetic route used to manufacture a compound. google.com An efficient, scalable, and cost-effective synthesis method can be a valuable piece of intellectual property, as seen in the development of various piperazine-containing drugs where the synthetic pathway was a key patentable element. mdpi.com
Polymorph and Formulation Patents: Claiming specific crystalline forms (polymorphs) of a drug substance or specific formulations. google.com These patents can extend the intellectual property protection for a drug well beyond the expiration of the original composition-of-matter patent.
Enantiomer-Specific Patents: If a compound exists as a mixture of enantiomers, a subsequent patent can be filed for a single, more active enantiomer. The synthesis and therapeutic use of chiral piperidines, such as the anticancer drug Niraparib, highlight the value of enantioselective synthesis in creating novel and patentable entities. mdpi.com
A successful patent strategy often involves creating a "patent portfolio" or "thicket" around a valuable lead compound. youtube.com This involves filing multiple patents covering the composition of matter, manufacturing processes, various medical uses, and different formulations, creating layers of protection that are difficult for competitors to navigate. youtube.com For piperidine analogues with potential central nervous system activity, this may also involve patenting derivatives with improved properties, such as enhanced blood-brain barrier penetration or reduced off-target effects.
Legal and Regulatory Frameworks Governing Research and Development of Controlled Substances
The research and development of piperidine derivatives that may have abuse potential, such as certain analogues of this compound, are subject to stringent legal and regulatory frameworks. These regulations are designed to prevent diversion and misuse while allowing for legitimate scientific and medical research.
In the United States: The primary federal law governing controlled substances is the Controlled Substances Act (CSA), which is enforced by the Drug Enforcement Administration (DEA). dea.gov The CSA categorizes drugs and other substances into five schedules (I-V) based on their accepted medical use, potential for abuse, and dependence liability. dea.govwisc.edu
Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. umich.edu
Research Requirements: To conduct research with any controlled substance, investigators must register with the DEA. wisc.edund.edunih.gov This process is separate from any approvals required by the Food and Drug Administration (FDA) for clinical trials. nih.gov The requirements are particularly rigorous for Schedule I substances. Recently, the HALT Fentanyl Act introduced reforms to streamline the registration process for conducting research with Schedule I substances, establishing an expedited "notice" process for qualified researchers. ropesgray.com
State Regulations: In addition to federal laws, researchers must also comply with state-level regulations, which can sometimes be more stringent than federal requirements. nih.gov This dual system of regulation requires researchers to secure licenses and registrations from both federal and state authorities. nih.govcornell.edu Regulations dictate strict protocols for storage, security, record-keeping, and disposal of controlled substances. umich.educitiprogram.org
In the European Union: The regulation of controlled substances in the EU is handled at both the EU level and by individual member states. While the EU Clinical Trials Regulation (CTR) aims to harmonize the processes for clinical trial approval across the EU, the specific protocols for controlled substances still often require individual country approvals. precisionformedicine.comadvarra.com
EU Legislation: EU-level regulations, such as Regulation (EC) No 273/2004, primarily focus on harmonizing the control and monitoring of drug precursors. regulatoryrapporteur.orgeuropa.euwikipedia.org The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates an early warning system to detect and assess the risks of new psychoactive substances, which can lead to pan-European control measures. europa.eu
National Differences: Each European country has its own system for classifying and regulating controlled substances, often based on the UN Conventions. precisionformedicine.com This means that researchers conducting multi-country trials must navigate varying national requirements for licenses, import/export permits, security, and documentation. precisionformedicine.comregulatoryrapporteur.org
The regulatory landscape is dynamic. For example, the DEA has taken action to control precursors and analogues of illicitly manufactured substances by designating compounds like N-phenylpiperidin-4-amine (4-anilinopiperidine) and its salts and halides as List I chemicals, subjecting them to strict regulatory controls. federalregister.gov This underscores the need for continuous vigilance and compliance by researchers and pharmaceutical developers working with novel piperidine compounds.
Future Directions and Emerging Research Areas
Design and Synthesis of Next-Generation Piperidine (B6355638) Analogues with Enhanced Selectivity
The development of novel synthetic methods is crucial for creating next-generation piperidine analogues with improved properties. Modern strategies focus on efficiency, cost-effectiveness, and stereoselectivity. news-medical.netmedhealthreview.com The introduction of chiral centers into the piperidine scaffold can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.comthieme-connect.com
Recent advancements in synthesis include:
Catalytic Hydrogenation: Transition metal-catalyzed hydrogenation of pyridine (B92270) precursors remains a common method for producing piperidines. nih.gov Innovations focus on overcoming the need for harsh conditions and achieving higher stereoselectivity, with catalysts based on palladium and rhodium showing promise for creating highly functionalized and fluorinated piperidines. nih.gov
Biocatalytic Oxidation and Cross-Coupling: A novel two-stage process combines the precision of enzyme-based (biocatalytic) C-H oxidation with the efficiency of nickel-electrocatalyzed radical cross-coupling. news-medical.netmedhealthreview.com This method streamlines the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps and avoiding costly precious metal catalysts like palladium. news-medical.netmedhealthreview.com
Intramolecular Cyclization Reactions: Various cyclization strategies are employed to construct the piperidine ring. nih.gov These include gold-catalyzed annulation, radical-mediated amine cyclization, and aza-Diels-Alder reactions, which allow for the creation of structurally diverse and complex piperidine derivatives. nih.govajchem-a.comacs.org
These advanced synthetic strategies enable medicinal chemists to systematically modify the 1-Methyl-4-phenylpiperidin-4-amine scaffold, exploring how different substituents on the piperidine and phenyl rings affect receptor binding affinity and functional activity. For example, in related piperidine series, modifications to the linker between the piperidine and phenyl rings have been shown to be pivotal for binding affinity and selectivity at opioid receptors. nih.gov
Table 1: Modern Synthetic Approaches for Piperidine Analogues
| Synthetic Strategy | Key Features | Potential Advantages | Citations |
|---|---|---|---|
| Biocatalytic C-H Oxidation + Radical Cross-Coupling | Two-stage process using enzymes and nickel electrocatalysis. | Reduces step count (from 7-17 to 2-5), cost-effective, avoids precious metals. | news-medical.netmedhealthreview.com |
| Palladium-Catalyzed Hydrogenation | Hydrogenation of pyridine moieties using a palladium catalyst. | Effective for substrates inaccessible by rhodium catalysis, works in the presence of air and moisture. | nih.gov |
| Gold-Catalyzed Annulation | Direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. | Allows for direct construction of complex piperidine structures. | ajchem-a.com |
| Intramolecular Radical Cyclization | Radical cascade reactions of 1,6-enynes initiated by triethylborane. | Forms polysubstituted alkylidene piperidines. | nih.gov |
| Aza-Diels-Alder Reaction | In situ trapping of reactive species like methanimine (B1209239) with dienes. | Creates simple cyclic amines in an aqueous medium. | acs.org |
Exploration of Novel Therapeutic Targets for Piperidine-Based Scaffolds
The versatility of the piperidine scaffold allows for its adaptation to target a wide array of biological systems beyond its traditional applications. Researchers are actively exploring new therapeutic opportunities for piperidine-containing molecules, including those derived from this compound. arizona.edunih.gov
Emerging therapeutic targets for piperidine-based compounds include:
Oncology: Piperidine derivatives are being investigated as inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. thieme-connect.com Structure-based design has led to potent inhibitors containing a piperidine core. thieme-connect.com Additionally, piperidine scaffolds are being evaluated against various cancer-related receptors and as apoptosis initiators. nih.gov
Neurodegenerative Diseases: In the context of Alzheimer's disease, piperidine analogues are being developed as multi-target drugs that combine acetylcholinesterase (AChE) inhibition with antioxidant activity. ajchem-a.com
Infectious Diseases: The piperidine framework is a component of novel anti-HIV agents. nih.gov Specifically, piperidine-4-carboxamide derivatives have been designed as potent C-C chemokine receptor type 5 (CCR5) inhibitors, which can block viral entry into host cells. nih.gov
Pain and Inflammation: Researchers are designing highly selective µ-opioid receptor (MOR) agonists based on piperidine scaffolds to develop potent analgesics. nih.gov Furthermore, piperidine derivatives are being explored as antagonists for receptors involved in inflammatory signaling, such as Protease-Activated Receptor-2 (PAR2). nih.gov
Table 2: Selected Therapeutic Targets for Piperidine-Based Compounds
| Therapeutic Area | Target | Example Compound Class | Citations |
|---|---|---|---|
| Oncology | HDM2-p53 Protein-Protein Interaction | Piperidine-containing core inhibitors | thieme-connect.com |
| HIV | C-C Chemokine Receptor Type 5 (CCR5) | Piperidine-4-carboxamide derivatives | nih.gov |
| Pain | µ-Opioid Receptor (MOR) | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | nih.gov |
| Inflammation | Protease-Activated Receptor 2 (PAR2) | 1-Piperidine Propionic Acid | nih.gov |
| Neurodegeneration | Acetylcholinesterase (AChE) | Carbamoylpiperidine derivatives | ajchem-a.com |
Development of Advanced Drug Delivery Systems Incorporating Piperidine Moieties
Incorporating piperidine-based compounds like this compound into advanced drug delivery systems is an emerging area of research. These systems aim to enhance therapeutic efficacy, improve bioavailability, and target specific tissues or cells, thereby minimizing systemic exposure.
One promising approach involves the use of nanoparticles and other biomaterials. mdpi.com For instance, drug delivery nanoparticles offer a versatile platform for cancer therapy and diagnosis. mdpi.com While specific research on delivering this compound is not detailed in the provided results, the principles can be extended from related fields. For example, mitochondria-targeted antioxidants, which include the piperidine nitroxide MitoTempo, are designed to accumulate in mitochondria to reduce oxidative stress, demonstrating the principle of targeting specific subcellular compartments. mdpi.com
Another area of development is the creation of protein-drug conjugates. Research has shown that piperidine-based glycodendrons can be synthesized and attached to proteins like human growth hormone or antibodies. nih.gov These glycodendrimer structures are designed to mimic native protein glycosylation and can be used to create engineered biosimilars. nih.gov This technology could potentially be adapted to create targeted delivery systems where a piperidine-based therapeutic is attached to a protein that homes to a specific tissue or cell type.
Applications in Chemical Biology and Probe Development for Biological Pathways
The structural features of the piperidine scaffold make it an excellent foundation for developing chemical probes to study complex biological processes. These probes are designed to interact with specific biomolecules and often incorporate reporter tags (e.g., fluorescent groups) to allow for visualization and tracking.
Fluorescent Probes for Bio-imaging: Amphiphilic fluorescent probes with a piperidine component have been engineered for high-contrast imaging of biological structures like extracellular vesicles (EVs). acs.org These probes can exhibit a significant increase in fluorescence upon binding to their target, a phenomenon driven by the suppression of twisted intramolecular charge transfer (TICT). acs.org This allows for real-time visualization of dynamic biological processes, such as EV trafficking and endocytosis. acs.org
Probes for Target Identification and Validation: The interaction of piperidine derivatives with specific receptors can be exploited to develop probes for studying those receptors. For example, radiolabeled versions of piperidine-like compounds have been used in receptor binding assays to identify and characterize binding sites, such as the interaction of 1-alkyl-4,4-diphenylpiperidines with the MPTP receptor binding site, which is associated with monoamine oxidase B (MAO-B). nih.gov Such probes are invaluable for drug discovery and for elucidating the mechanisms of neurotoxicity and neuroprotection.
The development of such tools based on the this compound structure could enable researchers to investigate its specific molecular interactions and biological roles with high precision.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-4-phenylpiperidin-4-amine, and how can purity be optimized?
- Methodology : Alkylation of piperidin-4-amine derivatives using methyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ or NaH) is a standard approach. For example, alkylation of 4-phenylpiperidin-4-amine with methyl groups can yield the target compound . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC (using acetonitrile/water with formic acid as mobile phase) ensures optimal yield .
Q. How can researchers characterize this compound structurally?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns on the piperidine ring. Mass spectrometry (MS) with electrospray ionization (ESI) verifies molecular weight. High-resolution mass spectrometry (HRMS) resolves isotopic patterns. Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection can assess purity and retention behavior .
Q. What are the key physicochemical properties (e.g., LogP, solubility) critical for biological assays?
- Methodology : Calculate LogP using computational tools (e.g., ChemAxon) or determine experimentally via shake-flask methods (octanol/water partition). Solubility in aqueous buffers (e.g., PBS) can be measured using nephelometry or UV-Vis spectroscopy. For example, structurally similar piperidine derivatives exhibit LogP values ~1.8–2.5, influencing membrane permeability .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalysts, solvents) influence the selectivity of this compound synthesis?
- Methodology : Compare alkylation efficiency using polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). Ruthenium(III) catalysts, as used in permanganate oxidation of analogous piperidines, enhance reaction rates and regioselectivity . Kinetic studies via in-situ IR or UV-Vis spectroscopy can track intermediate formation.
Q. What spectroscopic techniques are suitable for studying oxidation pathways of this compound?
- Methodology : Employ electron paramagnetic resonance (EPR) to detect radical intermediates during permanganate oxidation. Density functional theory (DFT) analysis, as applied to Ru(III)-catalyzed reactions, predicts transition states and mechanistic pathways . UV-Vis spectroscopy monitors permanganate consumption (λ = 525 nm) to derive rate constants .
Q. How can researchers resolve contradictions in reported biological activity data for piperidine derivatives?
- Methodology : Replicate assays under standardized conditions (e.g., receptor binding assays with HEK293 cells expressing target receptors). Meta-analyses of structure-activity relationships (SAR) can identify substituent effects (e.g., methyl vs. benzyl groups on receptor affinity). For example, 4-aminopiperidine derivatives show varied binding to neurotransmitter receptors depending on N-substituents .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) simulations model binding to receptors (e.g., dopamine D2 or serotonin receptors). Free energy perturbation (FEP) calculations quantify binding affinities. Validate predictions with in vitro assays (e.g., radioligand displacement) .
Methodological Considerations
Q. How should researchers handle discrepancies in LogP values between computational and experimental data?
- Resolution : Cross-validate using multiple software (e.g., MarvinSuite, Schrödinger) and experimental shake-flask methods. Adjust protonation states (pH-dependent LogP) for ionizable amines. For example, piperidine derivatives may exhibit pH-dependent solubility, affecting measured LogP .
Q. What safety protocols are essential for handling this compound in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
